molecular formula C16H26 B7821018 Perhydropyrene CAS No. 16291-77-3

Perhydropyrene

Cat. No.: B7821018
CAS No.: 16291-77-3
M. Wt: 218.38 g/mol
InChI Key: BYBPEZLZCGOWIS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Perhydropyrene can be synthesized through the hydrogenation of pyrene. The process involves the use of a catalyst, typically a metal such as platinum or palladium, under high pressure and temperature conditions. The hydrogenation reaction replaces the double bonds in pyrene with single bonds, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows a similar hydrogenation process but on a larger scale. The reaction is carried out in specialized reactors designed to handle high pressures and temperatures. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Perhydropyrene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxygenated derivatives.

    Reduction: Although this compound is already a fully hydrogenated compound, further reduction reactions can be explored under specific conditions.

    Substitution: Substitution reactions can occur where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

    Reduction: Catalytic hydrogenation using metals like platinum or palladium.

    Substitution: Various reagents depending on the desired functional group, such as halogens or alkyl groups.

Major Products Formed

The major products formed from these reactions include oxygenated derivatives, substituted hydrocarbons, and other functionalized compounds depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Perhydropyrene has several scientific research applications, including:

Mechanism of Action

The mechanism by which perhydropyrene exerts its effects involves interactions at the molecular level. The compound can interact with various molecular targets, including enzymes and receptors, depending on its functionalization. The pathways involved in these interactions are complex and depend on the specific application and the nature of the functional groups attached to the this compound molecule .

Comparison with Similar Compounds

Similar Compounds

    Pyrene: The parent compound of perhydropyrene, with double bonds in the benzene rings.

    Dihydropyrene: A partially hydrogenated form of pyrene with some double bonds remaining.

    Tetrahydropyrene: Another partially hydrogenated form with fewer double bonds than dihydropyrene.

Uniqueness

This compound is unique due to its fully hydrogenated structure, which imparts different chemical properties compared to its partially hydrogenated counterparts. This makes it a valuable compound for studying hydrogenation reactions and exploring new applications in various fields .

Properties

IUPAC Name

1,2,3,3a,4,5,5a,6,7,8,8a,9,10,10a,10b,10c-hexadecahydropyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h11-16H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBPEZLZCGOWIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC3CCCC4C3C2C(C1)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70873304
Record name Perhydropyrene
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Molecular Weight

218.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2435-85-0, 16291-77-3
Record name Perhydropyrene
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Record name Perhydropyrene
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Record name Perhydropyrene
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Record name Perhydropyrene
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Record name Perhydropyrene
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Record name Hexadecahydropyrene
Source European Chemicals Agency (ECHA)
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Record name PERHYDROPYRENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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